molecular formula C24H27FN2O2 B13375468 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone

5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone

Cat. No.: B13375468
M. Wt: 394.5 g/mol
InChI Key: QOTHESMDUHANFG-UHFFFAOYSA-N
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Description

5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as receptors and enzymes. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropoxypropyl side chain contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds to 5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone include other indole derivatives with varying substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27FN2O2

Molecular Weight

394.5 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-propan-2-yloxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C24H27FN2O2/c1-16(2)29-15-5-14-27-21(12-13-22(27)28)23-19-6-3-4-7-20(19)26-24(23)17-8-10-18(25)11-9-17/h3-4,6-11,16,21,26H,5,12-15H2,1-2H3

InChI Key

QOTHESMDUHANFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(CCC1=O)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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